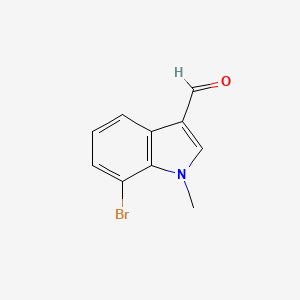

7-Bromo-1-methyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

7-bromo-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)8-3-2-4-9(11)10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPUXJHMQNPZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

7-Bromo-1-methyl-1H-indole-3-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Its applications include:

Chemistry: It serves as a precursor for the synthesis of various indole derivatives, which are important in organic synthesis.

Biology: Indole derivatives exhibit a range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound is used in the development of pharmaceuticals targeting various diseases, including cancer and microbial infections.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Bromo-1-methyl-1H-indole-3-carbaldehyde exerts its effects depends on its specific application. For example, in anticancer applications, the compound may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The exact pathways and molecular targets vary based on the biological context and the specific derivatives formed from the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The position of substituents on the indole ring significantly impacts electronic properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Boiling Points and Density: The fluorinated analog 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde has a predicted boiling point of 373.6±37.0 °C and density of 1.60±0.1 g/cm³, reflecting increased molecular mass and polarity due to fluorine . Non-halogenated analogs like 7-Methyl-1H-indole-3-carbaldehyde exhibit lower boiling points and densities .

Biological Activity

Overview

7-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS: 1158278-90-0) is a brominated indole derivative with significant potential in medicinal chemistry. Indole derivatives are well-known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C10H8BrNO

- Molecular Weight : 238.08 g/mol

- Purity : ≥95% .

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated significant activity against various pathogens:

The bromine substitution appears to enhance the antimicrobial efficacy of indole derivatives.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in tumor growth and microbial survival.

- DNA Interaction : Indoles can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives, including this compound, for their anticancer properties. The study utilized an MTT assay to measure cell viability in human liver cancer cells (HepG2), confirming the compound's cytotoxic effects at low concentrations .

Another study focused on the synthesis of related indole derivatives and their evaluation against bacterial strains, where compounds similar to this compound exhibited promising antibacterial activity .

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Bromo-1-methyl-1H-indole-3-carbaldehyde typically follows a two-step process:

- Selective Bromination at the 7-Position of 1-Methylindole

- Formylation at the 3-Position of the Brominated Indole

These steps are generally conducted sequentially, with careful control of reaction conditions to ensure regioselectivity and high yield.

Step 1: Bromination of 1-Methylindole

- Reagents: N-bromosuccinimide (NBS) is commonly used as the brominating agent.

- Catalysts: Iron(III) bromide (FeBr3) or similar Lewis acids can be employed to enhance bromination efficiency.

- Solvent: Typically carried out in inert solvents such as dichloromethane or chloroform.

- Conditions: The reaction is performed at controlled temperatures (often 0-25 °C) to avoid polybromination and to favor substitution at the 7-position on the indole ring.

- Mechanism: Electrophilic aromatic substitution where the bromine electrophile selectively attacks the 7-position due to electronic and steric factors.

Step 2: Formylation via Vilsmeier-Haack Reaction

- Reagents: Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are used to generate the Vilsmeier reagent in situ.

- Procedure: The brominated intermediate is treated with the Vilsmeier reagent under reflux or controlled heating, introducing the formyl group at the 3-position of the indole ring.

- Solvent: DMF often serves both as reagent and solvent.

- Outcome: The reaction proceeds via electrophilic substitution, with the aldehyde group installed regioselectively at position 3.

Alternative and One-Pot Synthetic Approaches

Recent research has explored more efficient and green chemistry-inspired methods for synthesizing indole derivatives related to this compound:

One-Pot Multi-Component Reactions:

Some studies have demonstrated the synthesis of indole derivatives by combining 1H-indole-3-carbaldehyde (or related aldehydes), malononitrile, and various amine derivatives in one-pot reactions catalyzed by bases like triethylamine in ethanol. Although these focus on substituted indole derivatives, the methodology reflects potential for streamlined synthesis of halogenated indole aldehydes.Green Chemistry Considerations:

The use of ethanol as a solvent and triethylamine as a catalyst in mild conditions has been reported for related indole aldehydes, providing a more environmentally friendly alternative to traditional halogenation and formylation steps.

Data Table: Summary of Preparation Conditions

Research Findings and Practical Considerations

Regioselectivity: The bromination step is highly regioselective for the 7-position due to the electronic properties of the indole ring and the directing effect of the N-methyl group. This is crucial for obtaining the desired 7-bromo derivative without unwanted polybromination.

Yield and Purity: Industrial-scale syntheses mirror laboratory procedures but emphasize precise control of temperature, reagent addition rates, and reaction times to maximize yield and purity.

Catalyst and Solvent Choice: The use of FeBr3 as a catalyst enhances bromination efficiency, while DMF/POCl3 remains the standard for formylation due to its reliability and high regioselectivity.

Environmental Impact: Emerging methods employing ethanol and triethylamine as solvent and catalyst respectively offer greener alternatives, though their application specifically to 7-bromo derivatives requires further study.

Q & A

Q. What computational methods predict the reactivity of this compound?

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets like β-lactamases .

- Solvent Effects : COSMO-RS models predict solubility in polar aprotic solvents, guiding reaction medium selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.